molecular formula C8H5BrClNO B1521748 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine CAS No. 1186310-94-0

6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine

Cat. No. B1521748
M. Wt: 246.49 g/mol
InChI Key: URCGPXXHAADRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H5BrClNO. It has a molecular weight of 246.49 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is ClCc1cc2ncc(Br)cc2o1 . This provides a text representation of the compound’s structure. For a detailed structural analysis, you may want to use software that can interpret this SMILES string and generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or similar resources.

Scientific Research Applications

Crystal Structure and Molecular Geometry

The investigation of the crystal and molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, through single crystal X-ray diffraction data, highlights the importance of understanding the solid-state molecular geometry of such compounds. This research aids in comprehending the intermolecular hydrogen bonding and π-π interactions within the crystal packing, which can be critical for the design of new materials and pharmaceuticals (Rodi et al., 2013).

Synthesis of Derivatives

Research into the synthesis of 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones opens pathways for generating new amino derivatives and thieno- and furo[3,4-b]-pyridin-2(1H)-ones. These derivatives serve as foundational structures for further chemical modification and have potential applications in developing novel therapeutic agents and organic materials (Kalme et al., 2004).

Catalytic Applications

The synthesis of a 2,6-bis-(methylphospholyl)pyridine ligand and its application in the palladium-catalyzed synthesis of arylboronic esters showcase the catalytic potential of compounds derived from 6-bromo-2-(chloromethyl)furo[3,2-b]pyridine. Such catalytic processes are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Melaimi et al., 2004).

Novel Syntheses and Transformations

The novel synthesis methods and transformations of furo[3,2-b]pyridine derivatives, as demonstrated through various research efforts, highlight the versatility of these compounds in organic synthesis. These methodologies not only provide access to a range of structurally diverse heterocyclic compounds but also open avenues for discovering new chemical reactions and designing novel compounds with potential applications in various scientific fields (Shiotani & Taniguchi, 1997).

Safety And Hazards

According to Sigma-Aldrich, this compound has been classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The compound is also classified as a combustible solid .

properties

IUPAC Name

6-bromo-2-(chloromethyl)furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCGPXXHAADRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674111
Record name 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine

CAS RN

1186310-94-0
Record name 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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